2-bromo-4-ethylphenyl 2-nitrobenzoate
Description
2-Bromo-4-ethylphenyl 2-nitrobenzoate is an aromatic ester featuring a bromine atom at the 2-position, an ethyl group at the 4-position of the phenyl ring, and a nitro-substituted benzoate moiety. The compound’s structure combines electron-withdrawing (bromo, nitro) and electron-donating (ethyl) groups, which influence its reactivity, solubility, and intermolecular interactions. Such esters are typically synthesized via esterification reactions between substituted phenols and nitrobenzoic acid derivatives.
Properties
IUPAC Name |
(2-bromo-4-ethylphenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-2-10-7-8-14(12(16)9-10)21-15(18)11-5-3-4-6-13(11)17(19)20/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACRQULIQSEHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-4-ethylphenyl 2-nitrobenzoate typically involves the esterification of 2-bromo-4-ethylphenol with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-4-ethylphenyl 2-nitrobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Formation of 2-azido-4-ethylphenyl 2-nitrobenzoate or 2-thiocyanato-4-ethylphenyl 2-nitrobenzoate.
Reduction: Formation of 2-bromo-4-ethylphenyl 2-aminobenzoate.
Hydrolysis: Formation of 2-bromo-4-ethylphenol and 2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: 2-bromo-4-ethylphenyl 2-nitrobenzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4-ethylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of 2-bromo-4-ethylphenyl 2-nitrobenzoate, a comparative analysis with structurally related compounds is provided below. Key differences in substituent positions, functional groups, and biological/physical properties are highlighted.
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Studies
Substituent Effects on Reactivity: The ethyl group in this compound increases steric hindrance compared to its methyl analog, slowing hydrolysis and substitution reactions . The nitro group at the 2-position enhances electrophilicity, making the compound more reactive toward nucleophiles than non-nitro analogs like ethyl 2-bromo-4-ethylbenzoate .
Biological Implications: While 2-bromo-4-methylphenyl 2-nitrobenzoate has been tested for enzyme inhibition, the ethyl analog’s larger substituent may improve target binding affinity in hydrophobic pockets, though this remains speculative without direct data . Fluorine or cyano substitutions in analogs (e.g., methyl 2-bromo-6-fluoro-4-nitrobenzoate) demonstrate how electronic effects can modulate bioactivity, suggesting tailored modifications for drug design .
Physical Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
